2-fluoro-N-prop-2-ynylaniline
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Overview
Description
2-fluoro-N-prop-2-ynylaniline is an organic compound with the molecular formula C9H8FN It is a derivative of aniline, where the amino group is substituted with a prop-2-ynyl group and a fluorine atom is attached to the benzene ring
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of indolizines , which suggests that the compound might interact with biological targets that are relevant to the activity of indolizines.
Mode of Action
Related compounds have been involved in [4+2]-annulation reactions . This suggests that 2-fluoro-N-prop-2-ynylaniline might interact with its targets through a similar mechanism, leading to the formation of complex structures like indolizines .
Biochemical Pathways
The compound’s potential involvement in the synthesis of indolizines suggests that it might affect pathways related to the biological activities of these compounds.
Result of Action
Given its potential role in the synthesis of indolizines , it might contribute to the biological activities associated with these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-prop-2-ynylaniline typically involves the following steps:
Alkylation: The prop-2-ynyl group can be introduced via a nucleophilic substitution reaction. This can be done by reacting the fluorinated aniline with propargyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-prop-2-ynylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines or other reduced forms.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-fluoro-N-prop-2-ynylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-fluoroaniline: Similar structure but lacks the prop-2-ynyl group.
N-prop-2-ynylaniline: Similar structure but lacks the fluorine atom.
Uniqueness
2-fluoro-N-prop-2-ynylaniline is unique due to the presence of both the fluorine atom and the prop-2-ynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-fluoro-N-prop-2-ynylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6,11H,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVLEUZTAKNXGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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